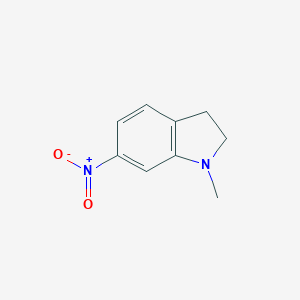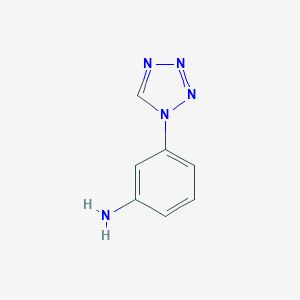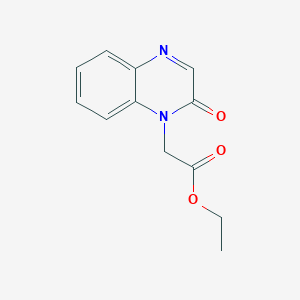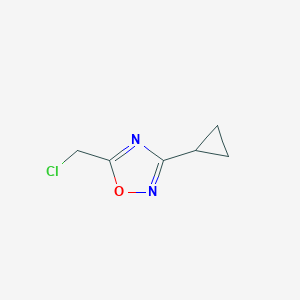![molecular formula C12H11NO5S B180256 5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid CAS No. 185808-79-1](/img/structure/B180256.png)
5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid, also known as DMTB, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is a member of the thiazolidinedione family of drugs, which are known to have anti-inflammatory and hypoglycemic effects. DMTB has been shown to have a number of unique properties that make it a promising candidate for further research.
Mecanismo De Acción
5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid is thought to exert its effects by inhibiting the activity of various enzymes involved in the production of inflammatory mediators. Specifically, 5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid has been shown to inhibit the activity of COX-2 and 5-LOX, which are involved in the production of prostaglandins and leukotrienes, respectively. These inflammatory mediators are known to play a role in a number of different diseases, including arthritis, asthma, and cancer.
Efectos Bioquímicos Y Fisiológicos
5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid has been shown to have a number of biochemical and physiological effects, including its ability to reduce inflammation in various animal models of disease. 5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid has also been shown to have hypoglycemic effects, which may make it a potential treatment for diabetes. Additionally, 5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid has been shown to have antioxidant properties, which may make it a potential treatment for various diseases associated with oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid in lab experiments is its ability to inhibit the activity of COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. This makes 5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid a useful tool for studying the mechanisms of action of various drugs and compounds. However, one limitation of using 5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are a number of potential future directions for research on 5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid, including its use as a potential treatment for various diseases associated with inflammation and oxidative stress. Additionally, further research is needed to determine the potential toxicity of 5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid and its potential side effects. Finally, more research is needed to determine the optimal dosage and administration of 5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid in various applications.
Métodos De Síntesis
5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid can be synthesized using a number of different methods, including the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-4,5-dimethylthiazole. Other methods include the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-aminothiazole, and the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-mercapto-4,5-dimethylthiazole.
Aplicaciones Científicas De Investigación
5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid has been shown to have a number of potential scientific research applications, including its use as a tool for studying the mechanisms of action of various drugs and compounds. 5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid has been shown to inhibit the activity of a number of enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. This inhibition has been shown to reduce inflammation in various animal models of disease.
Propiedades
Número CAS |
185808-79-1 |
|---|---|
Nombre del producto |
5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid |
Fórmula molecular |
C12H11NO5S |
Peso molecular |
281.29 g/mol |
Nombre IUPAC |
5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxybenzoic acid |
InChI |
InChI=1S/C12H11NO5S/c1-18-8-3-2-6(4-7(8)11(15)16)5-9-10(14)13-12(17)19-9/h2-4,9H,5H2,1H3,(H,15,16)(H,13,14,17) |
Clave InChI |
KDTDAIJOPUUSTJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC2C(=O)NC(=O)S2)C(=O)O |
SMILES canónico |
COC1=C(C=C(C=C1)CC2C(=O)NC(=O)S2)C(=O)O |
Sinónimos |
5-[(2,4-Dioxothiazolidin-5-yl)Methyl]-2-Methoxybenzoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[4-(2-Methylpropoxy)phenyl]acetic acid](/img/structure/B180191.png)


![2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B180197.png)

![4-[(9-Hydroxynonyl)oxy]benzoic acid](/img/structure/B180201.png)


